molecular formula C13H10ClF2NO2S B10971385 3-chloro-N-(2,4-difluorophenyl)-2-methylbenzenesulfonamide

3-chloro-N-(2,4-difluorophenyl)-2-methylbenzenesulfonamide

Cat. No.: B10971385
M. Wt: 317.74 g/mol
InChI Key: QYJNPPATRRIKOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(2,4-difluorophenyl)-2-methylbenzenesulfonamide is a chemical compound with the molecular formula C13H10ClF2NO2S. This compound is characterized by the presence of a chloro group, two fluorine atoms, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,4-difluorophenyl)-2-methylbenzenesulfonamide typically involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with 2,4-difluoroaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,4-difluorophenyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst like copper(I) iodide.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution Reactions: Formation of substituted sulfonamides.

    Oxidation Reactions: Formation of sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: Formation of amines.

Scientific Research Applications

3-chloro-N-(2,4-difluorophenyl)-2-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,4-difluorophenyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(2,4-difluorophenyl)-2-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various research applications, particularly in the development of new therapeutic agents and materials.

Properties

Molecular Formula

C13H10ClF2NO2S

Molecular Weight

317.74 g/mol

IUPAC Name

3-chloro-N-(2,4-difluorophenyl)-2-methylbenzenesulfonamide

InChI

InChI=1S/C13H10ClF2NO2S/c1-8-10(14)3-2-4-13(8)20(18,19)17-12-6-5-9(15)7-11(12)16/h2-7,17H,1H3

InChI Key

QYJNPPATRRIKOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=C(C=C(C=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.